molecular formula C22H22O11 B13397948 5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B13397948
M. Wt: 462.4 g/mol
InChI Key: GCLAFEGUXXHIFT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a chemical compound with the molecular formula C22H22O11 and is registered under CAS number 17680-84-1 . This substance belongs to a class of organic compounds known as chromen-4-ones. Its structure is characterized by a central chromen-4-one core substituted with hydroxy and methoxy functional groups, and a glycosidic moiety consisting of a hydroxyoxan (pyran) ring, which is a common sugar unit in many bioactive natural products . The presence of this sugar group is a key structural feature that can influence the compound's solubility, bioavailability, and interaction with biological systems. In research contexts, this compound is of significant interest as a specialized metabolite. It is structurally related to various isoflavones and flavonoids, a large class of natural products widely studied for their diverse biological activities . Researchers utilize this chemical in metabolomics studies, which aim to comprehensively analyze the small-molecule metabolite profiles in biological systems, aiding in the discovery of biomarkers and the understanding of biochemical processes . As a high-purity reference standard, it enables the identification and quantification of related compounds in complex biological samples using techniques like mass spectrometry. Furthermore, its well-defined structure makes it a valuable building block or intermediate in phytochemical research for investigating the biosynthesis and structure-activity relationships of glycosylated flavonoids. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLAFEGUXXHIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoplantaginin can be synthesized through the extraction of Salvia plebeia R. Br. The process involves the use of solvents such as methanol or ethanol to extract the flavonoid glycosides from the plant material. The extract is then subjected to chromatographic techniques to isolate homoplantaginin .

Industrial Production Methods: Industrial production of homoplantaginin typically involves large-scale extraction from Salvia plebeia R. Br. plants. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Homoplantaginin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various homoplantaginin derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Homoplantaginin exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Structural and Molecular Weight Differences

The compound’s structural analogs differ primarily in substituent patterns and glycosylation. Key examples include:

Compound Name Molecular Weight Key Substituents Source
5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[glucosyl]oxychromen-4-one (Homoplantaginin) 464.382* 6-methoxy, 7-glucosyl, 4-hydroxyphenyl
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one 300.267 5,7-dihydroxy, 6-methoxy, 4-hydroxyphenyl (aglycone form)
2-(3,4-Dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one 302.240 3,4-dihydroxyphenyl, 5,6,7-trihydroxy (no glycosylation)
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylchromen-4-one 368.387 6-prenyl, 7-methoxy, 4-hydroxyphenyl (prenylated isoflavone)
Demethyltexasin 4'-O-glucoside (6,7-dihydroxy-3-(4-glucosylphenyl)chromen-4-one) 448.382 6,7-dihydroxy, 4-glucosylphenyl (glycosylation at phenyl ring)

*Molecular weight calculated based on substituents; exact value varies by glycosylation pattern .

Key Functional Differences

  • Glycosylation vs. Aglycone Forms : The glucosyl moiety in homoplantaginin enhances water solubility but may reduce membrane permeability compared to its aglycone counterpart (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one) .
  • Antioxidant Activity: Homoplantaginin’s DPPH radical scavenging activity is attributed to its hydroxyl and glucosyl groups, which stabilize free radicals.
  • Prenylation Effects : The prenyl group in 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-prenylchromen-4-one increases lipophilicity, enhancing interaction with lipid membranes but reducing water solubility .

Pharmacokinetic and Bioavailability Insights

  • Glycosylated Derivatives: Homoplantaginin’s glucosyl group may delay metabolic degradation in the liver, prolonging systemic circulation compared to non-glycosylated analogs .
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., at position 6) reduce hydrogen-donating capacity, slightly diminishing antioxidant efficacy compared to hydroxylated analogs .

Biological Activity

5-Hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, also known as Hispidulin 7-O-glucoside , is a flavonoid compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C22H22O11C_{22}H_{22}O_{11}, with a molecular weight of approximately 446.41 g/mol. It is characterized by a complex structure that includes multiple hydroxyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H22O11
Molecular Weight446.41 g/mol
CAS Number17680-84-1
SynonymsHispidiulin 7-O-glucoside

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that Hispidulin 7-O-glucoside effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Inflammation plays a central role in various chronic diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in managing inflammatory disorders .

Anticancer Properties

Preliminary studies have indicated that Hispidulin 7-O-glucoside may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. For instance, in human breast cancer cells, this compound inhibited cell proliferation and induced cell death via mitochondrial pathways .

Neuroprotective Effects

Emerging evidence suggests that the compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to reduce neuronal cell death and improve cognitive function by modulating neuroinflammatory responses and enhancing antioxidant defenses .

The biological activities of Hispidulin 7-O-glucoside can be attributed to several mechanisms:

  • Scavenging Free Radicals : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis.
  • Gene Expression Regulation : The compound may alter the expression of genes associated with oxidative stress and inflammation.

Case Studies and Research Findings

  • Antioxidant Study : A comparative analysis revealed that Hispidulin 7-O-glucoside exhibited higher antioxidant capacity than some commonly used antioxidants like ascorbic acid .
  • Cancer Research : In a study involving breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (up to 70% reduction at higher concentrations) compared to untreated controls .
  • Neuroprotection : In an animal model of Alzheimer's disease, administration of the compound improved memory performance and reduced amyloid plaque deposition, highlighting its potential role in neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity samples of this compound?

  • Methodology : Utilize Claisen rearrangement followed by glycosylation. For example, allyloxy intermediates can be thermally rearranged (210°C in N,N-diethyl aniline) and purified via silica gel column chromatography using ethyl acetate/n-hexane gradients. Reaction progress should be monitored via TLC . Alkaline H₂O₂-mediated cyclization is also effective for generating the chromen-4-one core .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodology : Combine X-ray crystallography (for unambiguous stereochemical confirmation, as demonstrated for Camellianin A analogs ) with spectroscopic techniques:

  • NMR : Analyze proton and carbon shifts for glycosyl linkages and aromatic protons.
  • HRMS : Confirm molecular weight accuracy (e.g., [M + H]+ ion matching within 0.02 Da) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology : Store at 2–8°C for short-term stability, as recommended for structurally related methoxyflavones . For long-term storage, lyophilize and keep below -20°C in anhydrous conditions to prevent glycosidic bond hydrolysis .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Follow SDS guidelines for chromen-4-one derivatives: use PPE (gloves, lab coat), ensure fume hood ventilation during synthesis, and maintain spill kits for ethanolic/DMF solutions .

Advanced Research Questions

Q. How can contradictions between computational and experimental bioactivity data be resolved?

  • Methodology : Evaluate methodological biases. For instance, computational models assuming single-receptor interactions (e.g., rat I7 receptor) may conflict with multi-receptor agonistic profiles. Cross-validate using hybrid approaches: combine wet-lab receptor expression (e.g., 52 mouse receptors tested against 93 odorants) with meta-analyses of existing datasets .

Q. What is the impact of glycosylation on the compound’s bioavailability and solubility?

  • Methodology : Compare mannose-conjugated derivatives (e.g., 5-hydroxy-2-(4-mannosylphenyl)-chromen-4-one) with aglycone analogs. Solubility can be quantified via HPLC-UV in aqueous buffers, while bioavailability is assessed using Caco-2 cell monolayers for intestinal permeability .

Q. What strategies improve metal complexation efficiency with this compound?

  • Methodology : Use ethanolic dimethylformamide (DMF) as a solvent for Co(II) or Mn(II) chloride complexation. Optimize molar ratios (e.g., 1:2 metal:ligand) and characterize complexes via UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry for redox activity .

Q. How can glycosylation site selectivity be enhanced during synthesis?

  • Methodology : Employ protecting groups (e.g., acetyl for hydroxyl groups) and optimize reaction conditions (K₂CO₃ as base, KI catalyst in DMF) to direct glycosylation to the 7-hydroxy position, as shown in allyloxy-flavone syntheses .

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